Levofloxacina impureza 23

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

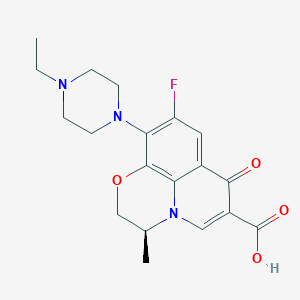

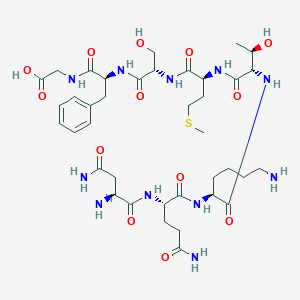

Levofloxacin impurity 23 is a byproduct or degradation product associated with the synthesis and stability of levofloxacin, a third-generation fluoroquinolone antibiotic. Levofloxacin is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria .

Aplicaciones Científicas De Investigación

Levofloxacin impurity 23 has several scientific research applications:

Biology: Studies on the impurity help understand the stability and degradation pathways of levofloxacin.

Medicine: Research on impurities like levofloxacin impurity 23 aids in assessing the safety and efficacy of pharmaceutical products.

Industry: It is used in the quality control processes of pharmaceutical manufacturing.

Mecanismo De Acción

Target of Action

Levofloxacin, the parent compound of Levofloxacin Impurity 23, primarily targets bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . The primary target of action depends on the type of bacteria .

Mode of Action

Levofloxacin, like other fluoroquinolone antibiotics, exerts its antimicrobial activity via the inhibition of its primary targets, DNA gyrase and topoisomerase IV . This inhibition prevents the relaxation of supercoiled DNA and promotes breakage of double-stranded DNA , thereby inhibiting bacterial DNA replication .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process . This disruption affects the downstream biochemical pathways involved in bacterial growth and proliferation, leading to the death of the bacteria .

Pharmacokinetics

Levofloxacin’s pharmacokinetics are described by a linear 2-compartment open model with first-order elimination . Plasma concentrations in healthy volunteers reach a mean peak drug plasma concentration (Cmax) of approximately 2.8 and 5.2 mg/L within 1 to 2 hours after oral administration of levofloxacin 250 and 500mg tablets, respectively . Approximately 80% of levofloxacin is eliminated as unchanged drug in the urine through glomerular filtration and tubular secretion .

Result of Action

The result of Levofloxacin’s action is the effective treatment of various infections caused by susceptible bacteria, including infections of the upper respiratory tract, lower respiratory tract, skin, skin structures, urinary tract, and prostate . It is also used for post-exposure treatment of inhaled anthrax and the plague .

Action Environment

The action, efficacy, and stability of Levofloxacin can be influenced by various environmental factors. For instance, the presence of certain ions in the aqueous environment can hamper the uptake of Levofloxacin . Furthermore, the pH of the environment can affect the ionization state of Levofloxacin, thereby influencing its absorption and overall antimicrobial activity.

Métodos De Preparación

The preparation of levofloxacin impurity 23 involves specific synthetic routes and reaction conditions. One common method includes the substitution reaction of a precursor compound with sodium methyl mercaptide in a solvent at a controlled temperature, followed by a reduction reaction using hydrogen and a catalyst . This method is advantageous due to its simplicity, short preparation period, high yield, and environmental friendliness.

Análisis De Reacciones Químicas

Levofloxacin impurity 23 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve hydrogen gas in the presence of a catalyst.

Substitution: Common reagents include sodium methyl mercaptide for substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparación Con Compuestos Similares

Levofloxacin impurity 23 can be compared with other impurities and related compounds:

Levofloxacin Impurity A: (3R)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid.

Levofloxacin Impurity B: (3S)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid.

Levofloxacin Impurity C: Levofloxacin N-Oxide.

Levofloxacin impurity 23 is unique due to its specific synthetic route and the conditions under which it is formed, which may differ from other impurities.

Propiedades

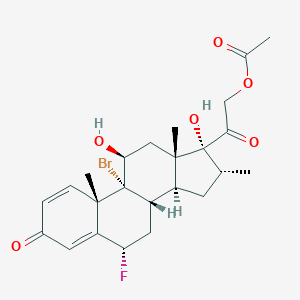

IUPAC Name |

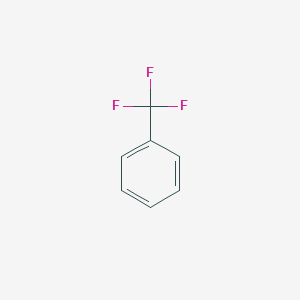

(2S)-6-(4-ethylpiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O4/c1-3-21-4-6-22(7-5-21)16-14(20)8-12-15-18(16)27-10-11(2)23(15)9-13(17(12)24)19(25)26/h8-9,11H,3-7,10H2,1-2H3,(H,25,26)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUHXTFZSVKCSK-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(CC1)C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride](/img/structure/B45739.png)

![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B45749.png)